molecular formula C15H19ClN2O2 B2578427 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one CAS No. 2034525-96-5

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one

Cat. No.: B2578427
CAS No.: 2034525-96-5
M. Wt: 294.78
InChI Key: ALRUEDCSWYQIFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by its unique structure, which includes a chloropyridinyl group, a piperidinyl group, and a pentenone moiety.

Preparation Methods

The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one involves several steps. One common synthetic route includes the reaction of 3-chloropyridine with piperidine under specific conditions to form the intermediate compound. This intermediate is then reacted with pent-4-en-1-one to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloropyridinyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one can be compared with other similar compounds, such as:

  • 1-(4-fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
  • 1-(3,4-dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
  • 1-(4-bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties

Properties

IUPAC Name

1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c1-2-3-6-15(19)18-9-4-5-12(11-18)20-14-7-8-17-10-13(14)16/h2,7-8,10,12H,1,3-6,9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRUEDCSWYQIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCCC(C1)OC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.